molecular formula C16H13NO4S B15209243 5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol CAS No. 61430-95-3

5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol

Cat. No.: B15209243
CAS No.: 61430-95-3
M. Wt: 315.3 g/mol
InChI Key: RRUWBHNILFGCMO-UHFFFAOYSA-N
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Description

5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities This compound features a quinoline core substituted with a methoxyphenylsulfonyl group at the 5-position and a hydroxyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the quinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Hydroxylation at the 8-Position: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods

Industrial production of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A well-known compound with similar structural features but lacking the methoxyphenylsulfonyl group.

    5-((4-Nitrophenyl)sulfonyl)quinolin-8-ol: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol is unique due to the presence of the methoxyphenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

61430-95-3

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)sulfonylquinolin-8-ol

InChI

InChI=1S/C16H13NO4S/c1-21-11-4-6-12(7-5-11)22(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3

InChI Key

RRUWBHNILFGCMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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